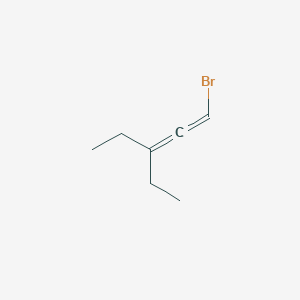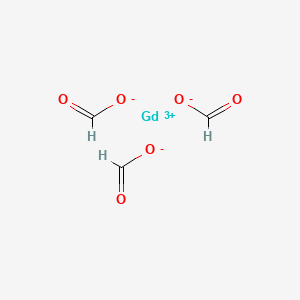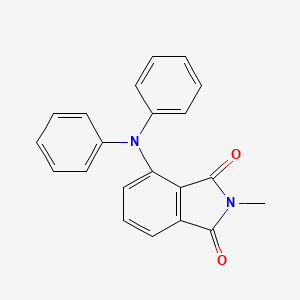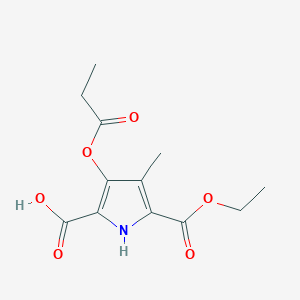![molecular formula C9H12N4O B14738586 Formamide,3-dimethyl-1-triazenyl)phenyl]- CAS No. 2313-85-1](/img/structure/B14738586.png)
Formamide,3-dimethyl-1-triazenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. They can act as coordinating sites for metals, forming metallic complexes, and are recognized for their potential in various scientific fields .
Preparation Methods
The synthesis of formamide,3-dimethyl-1-triazenyl)phenyl]- can be achieved through several methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This catalyst can also be used for the N-formylation of a variety of amines using formic acid under solvent-free conditions. The procedures typically yield products in short reaction times and high yields .
Chemical Reactions Analysis
Formamide,3-dimethyl-1-triazenyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include formic acid, ethyl orthoformate, and sulfonated rice husk ash (RHA-SO3H) as a catalyst . Major products formed from these reactions include N,Nʹ-diphenylformamidines and other formamide derivatives .
Scientific Research Applications
Formamide,3-dimethyl-1-triazenyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various medicinally important compounds, such as quinolone antibiotics and cancer chemotherapeutic agents In biology, it is used in the study of molecular interactions and as a reagent in organic synthesisIn industry, it is used in the production of polymers and other chemical products .
Mechanism of Action
The mechanism of action of formamide,3-dimethyl-1-triazenyl)phenyl]- involves its ability to act as a coordinating site for metals, forming stable metallic complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Formamide,3-dimethyl-1-triazenyl)phenyl]- can be compared with other similar triazene compounds, such as 1-(2-benzamide)-3-(3-nitrophenyl)triazene and 1-(2-benzamide)-3-(4-nitrophenyl)triazene . These compounds share similar molecular and electronic properties but differ in their functionalization and targeted deprotonation. The unique properties of formamide,3-dimethyl-1-triazenyl)phenyl]- make it suitable for specific applications, such as acting as a chelating agent for metallic cations in stable complexes .
Conclusion
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form stable metallic complexes make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
2313-85-1 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]formamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-9-5-3-8(4-6-9)10-7-14/h3-7H,1-2H3,(H,10,14) |
InChI Key |
JYMLVQVXQJFHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
